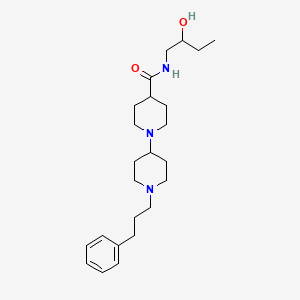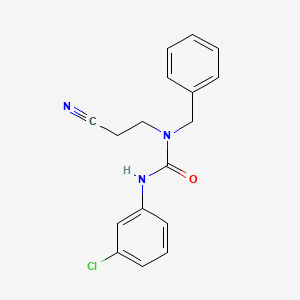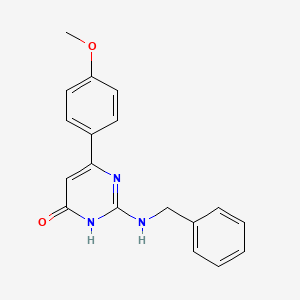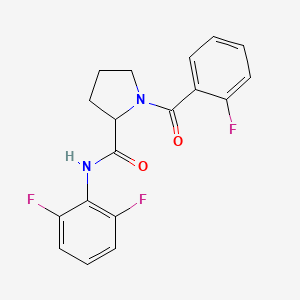![molecular formula C23H21N5O3S B6123613 N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of AQ-RA 741 involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. AQ-RA 741 specifically targets the protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, AQ-RA 741 disrupts the signaling pathways that are essential for cancer cell survival, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have several biochemical and physiological effects. In addition to its potent antitumor activity, AQ-RA 741 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. AQ-RA 741 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the prevention of cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ-RA 741 has several advantages for lab experiments. It exhibits potent and selective inhibitory activity against CK2, making it a useful tool for studying the role of CK2 in various cellular processes. AQ-RA 741 also has good solubility and stability, which makes it easy to handle and store. However, AQ-RA 741 has some limitations for lab experiments, including its relatively low bioavailability and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of AQ-RA 741. One of the most promising directions is the development of AQ-RA 741-based therapies for the treatment of cancer and neurological disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of AQ-RA 741. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and neuroprotective effects of AQ-RA 741, as well as its potential side effects and toxicity in vivo. Finally, the development of AQ-RA 741 derivatives with improved pharmacokinetic properties and selectivity for CK2 could lead to the development of more effective and safer therapies for cancer and neurological disorders.
Métodos De Síntesis
AQ-RA 741 is a synthetic compound that can be prepared through a multistep reaction process. The synthesis of AQ-RA 741 involves the condensation of 2-nitrobenzaldehyde with 4-methylphenylhydrazine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-(3-aminophenylsulfonamido)quinoxaline to form AQ-RA 741.
Aplicaciones Científicas De Investigación
AQ-RA 741 has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of AQ-RA 741 is in the treatment of cancer. Studies have shown that AQ-RA 741 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. AQ-RA 741 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-7-13-19(14-8-15)32(30,31)28-23-22(26-20-5-3-4-6-21(20)27-23)25-18-11-9-17(10-12-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQUMADCPEGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(4-Methylbenzenesulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)



![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)